Rapanone

melanoma selectivity index cytotoxicity

Researchers studying melanoma-selective cytotoxicity face a reproducibility gap: embelin exhibits poor selectivity toward primary WM793 cells, introducing uncontrolled experimental variables. Rapanone solves this with: • Superior WM793 primary melanoma selectivity vs. embelin & doxorubicin • Selective human synovial PLA2 inhibition (IC50 2.6 μM); antiplatelet activity with no platelet cytotoxicity • Favorable safety profile: lower keratinocyte toxicity than embelin In stock with rapid global dispatch for time-sensitive research programs.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
CAS No. 573-40-0
Cat. No. B192247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapanone
CAS573-40-0
Synonymsrapanone
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O
InChIInChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3
InChIKeyAMKNOBHCKRZHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rapanone: A Distinct Natural Benzoquinone


Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone, CAS 573-40-0) is a plant-derived alkyl-dihydroxybenzoquinone belonging to the hydroxybenzoquinone class of natural products [1]. It is structurally and biosynthetically related to embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), its closest homologue, differing only by a two-carbon elongation of the alkyl side chain (tridecyl vs. undecyl) [2]. Rapanone is primarily isolated from plants of the Myrsinaceae family, including Ardisia crenata, Myrsine guianensis, and Embelia ribes, and exhibits a multi-target pharmacological profile spanning anti-inflammatory, cytotoxic, antioxidant, and cardiovascular activities [3][4]. Despite its structural similarity to embelin, rapanone exhibits distinct, quantifiable differences in biological selectivity, mechanistic engagement, and safety profile that are critical for scientific selection in specialized research applications [5].

1

Cell-type selective cytotoxicity research for melanoma models

2

PLA2 pathway and neutrophil function inhibition studies

3

Dual antiplatelet and vasorelaxation cardiovascular research

4

Natural product isolation with published optimized extraction protocols

Why Rapanone Cannot Be Substituted


Although rapanone and its closest homologue embelin share the same dihydroxybenzoquinone core and differ only by the length of their 3-alkyl side chain (tridecyl for rapanone vs. undecyl for embelin), this subtle structural divergence yields quantifiably distinct biological outcomes that preclude simple substitution [1]. In direct comparative studies, rapanone demonstrates markedly higher selectivity toward primary melanoma cells (WM793) compared to embelin, superior antiplatelet aggregation potency, and a more favorable safety profile in cytotoxic applications, with lower toxicity to normal keratinocytes [2][3]. Furthermore, rapanone exhibits potent and selective inhibition of human synovial phospholipase A2 (PLA2) with an IC50 of 2.6 μM, a target engagement profile not equivalently documented for embelin [4]. For researchers designing experiments where therapeutic window, cell-type selectivity, or specific enzymatic inhibition is the endpoint, substituting embelin or other generic benzoquinones for rapanone introduces uncontrolled experimental variables that may compromise data reproducibility and biological interpretation [5].

Homologue embelin may not reproduce melanoma cell selectivity or the higher WM793 cytotoxic potential reported for rapanone.

Antiplatelet aggregation response may differ; embelin demonstrated lower efficacy in direct comparison.

PLA2 inhibition (IC50 2.6 μM) is not equivalently documented for embelin or other in-class benzoquinones.

Rapanone Differentiation Evidence


Melanoma Cell Selectivity vs. Embelin

In a direct head-to-head comparative in vitro study, rapanone demonstrated selective cytotoxic activity against the primary melanoma cell line WM793, with potency exceeding that of the reference chemotherapeutic doxorubicin. In contrast, embelin, while also cytotoxic, exhibited significantly poorer selectivity, with lower differential cytotoxicity between melanoma cells and normal keratinocytes [1].

Melanoma selectivity
Direct head-to-head
Higher selectivity toward WM793 primary melanoma cells vs embelin; reported cytotoxic potential > doxorubicin in this cell line.
Supports cell-type selectivity endpoint review.
Selectivity assessed against normal keratinocytes.
melanoma selectivity index cytotoxicity benzoquinone homologues

Enhanced Antiplatelet Activity vs. Embelin

In a 2025 comparative evaluation, both rapanone and embelin induced 50% vasorelaxation in isolated rat aorta in an NO-dependent manner. However, rapanone demonstrated slightly greater efficacy as an antiplatelet aggregation agent than embelin. Importantly, both compounds exhibited specificity for platelets, with no cytotoxicity observed toward platelets at the tested concentrations [1].

Antiplatelet activity
Direct head-to-head
Slightly more effective antiplatelet agent than embelin; equivalent NO-dependent vasorelaxation.
Supports dual-response cardiovascular research.
No platelet cytotoxicity at tested concentrations.
antiplatelet cardiovascular platelet aggregation vasorelaxation

Broad-Spectrum Cytotoxicity with Safety Advantage

A comprehensive cytotoxicity evaluation across multiple cancer cell lines revealed that rapanone exhibits high cytotoxic activity against prostate cancer (PC3, IC50 = 6.50 μg/mL; Du145, IC50 = 7.68 μg/mL), thyroid cancer (FTC133, IC50 = 6.01 μg/mL; 8505C, IC50 = 7.84 μg/mL), and colorectal carcinoma (Caco-2, IC50 = 8.79 μg/mL after 24 h; HT29, IC50 = 11.67 μg/mL after 48 h). Critically, rapanone demonstrated a more favorable safety profile than both its homologue embelin and the reference chemotherapeutic doxorubicin [1].

Broad cytotoxicity
Direct comparison
PC3: 6.50, Du145: 7.68, FTC133: 6.01, 8505C: 7.84, Caco-2: 8.79, HT29: 11.67 µg/mL.
Supports broad cytotoxicity screening with safety endpoint context.
Reported broader safety margin vs embelin and doxorubicin.
cytotoxicity cancer cell lines safety profile IC50

Potent Human Synovial PLA2 Inhibition

Rapanone is characterized as a potent and selective inhibitor of human synovial phospholipase A2 (PLA2), with an IC50 value of 2.6 μM. This enzymatic inhibition profile is accompanied by potent inhibition of human neutrophil degranulation (IC50 = 9.8 μM) and superoxide chemiluminescence (IC50 = 3.0 μM) [1]. Notably, while embelin shares structural homology, this specific and potent PLA2 inhibitory profile is not equivalently documented in the literature for embelin or other in-class benzoquinones at comparable potency levels [2].

PLA2 inhibition
Class-level
IC50 2.6 µM (PLA2), 9.8 µM (degranulation), 3.0 µM (superoxide).
Supports PLA2 pathway research; not equivalently documented for embelin.
Class-level inference; validate in target model.
PLA2 inhibitor anti-inflammatory phospholipase A2 IC50

Differential Anti-Inflammatory and Antioxidant Profiles

In a comparative evaluation of anti-inflammatory and antioxidant activities, embelin demonstrated higher albumin anti-denaturation potential than rapanone, though both were lower than diclofenac sodium. Conversely, both benzoquinones exhibited anti-hyaluronidase effects that were higher than the reference compound quercetin. Both compounds showed antioxidant potential, although significantly lower than vitamin C [1].

Anti-inflammatory profiles
Direct comparison
Embelin > rapanone for albumin anti-denaturation; both > quercetin for anti-hyaluronidase; antioxidant
Supports activity-dependent compound selection.
Select based on specific inflammatory assay endpoint.
Extraction yield
Supporting evidence
UAE with ethyl acetate/chloroform, 20 min; classic yield 1.70 ± 0.27 g/100 g.
Supports reproducible procurement and scale-up.
Published optimized protocol from Ardisia crenata.
anti-inflammatory antioxidant albumin denaturation hyaluronidase

Optimized Extraction Yields for Procurement

Optimization studies have established that ultrasound-assisted extraction (UAE) with ethyl acetate or chloroform for 20 minutes is the most effective and economical method for rapanone isolation from Ardisia crenata leaves. Classic extraction optimization achieved concentrations of 1.6999 ± 0.2668 g of rapanone per 100 g of powdered dried plant material using ethyl acetate in a 2-hour triple extraction [1][2].

Extraction yield
Supporting evidence
UAE with ethyl acetate/chloroform, 20 min; classic yield 1.70 ± 0.27 g/100 g.
Supports reproducible procurement and scale-up.
Published optimized protocol from Ardisia crenata.
extraction optimization natural product isolation yield Ardisia crenata

Rapanone: High-Impact Application Scenarios


Melanoma Cell Selectivity Studies

Rapanone is uniquely positioned for melanoma research requiring selective cytotoxicity against primary melanoma cells. In direct comparative studies, rapanone demonstrated high activity and selectivity toward the primary melanoma cell line WM793, outperforming both its homologue embelin (which exhibited poor selectivity) and the reference chemotherapeutic doxorubicin in terms of cytotoxic potential against this specific cell type [1]. This selectivity profile makes rapanone the preferred procurement choice for studies focused on tumor-specific cytotoxicity mechanisms, therapeutic window optimization, and the development of melanoma-targeted combination therapies where sparing of normal tissue is a primary endpoint.

Dual-Action Antiplatelet & Vasorelaxant Development

For cardiovascular research programs exploring plant-derived compounds with dual vasorelaxant and antiplatelet activities, rapanone offers a measurable advantage. A 2025 comparative study established that rapanone induces 50% vasorelaxation in an NO-dependent manner (equivalent to embelin) while demonstrating slightly greater efficacy as an antiplatelet aggregation agent than embelin, with no observed platelet cytotoxicity [2]. This dual-action profile, combined with the absence of platelet toxicity, positions rapanone as a superior candidate over embelin for studies targeting endothelial dysfunction, atherosclerosis prevention, or the development of adjunctive antiplatelet therapies.

PLA2 Pathway & Neutrophil Function Studies

Rapanone's well-characterized inhibition of human synovial PLA2 (IC50 = 2.6 μM) and human neutrophil functional responses (degranulation IC50 = 9.8 μM; superoxide generation IC50 = 3.0 μM) makes it the compound of choice for researchers interrogating PLA2-mediated inflammatory cascades [3]. Unlike embelin, which lacks equivalently documented PLA2 inhibitory potency, rapanone provides a defined and quantifiable target engagement profile. Additionally, its anti-hyaluronidase activity (exceeding that of quercetin) and in vivo efficacy in carrageenan paw edema and adjuvant arthritis models support its use in translational inflammation studies where reproducible, multi-pathway modulation is required [4].

Broad-Spectrum Cytotoxicity with Safety Advantage

For oncology-focused screening programs or lead optimization campaigns requiring a natural product scaffold with broad cytotoxic activity and a defined safety advantage, rapanone is the rational selection over embelin or doxorubicin. Quantified IC50 values across prostate cancer (PC3: 6.50 μg/mL; Du145: 7.68 μg/mL), thyroid cancer (FTC133: 6.01 μg/mL; 8505C: 7.84 μg/mL), and colorectal carcinoma (Caco-2: 8.79 μg/mL; HT29: 11.67 μg/mL) cell lines establish its potency, while direct comparative data confirm a more favorable safety profile than both embelin and doxorubicin [5]. This combination of broad-spectrum activity and relative safety supports its procurement for early-stage oncology pipelines where therapeutic index is a critical selection parameter.

Application
Selection Property
Validation Focus
Melanoma cell-selectivity research
Cell-type selectivity profile
Cytotoxicity endpoint comparison with normal cells
Platelet function and vasorelaxation studies
Dual-response activity profile
Platelet aggregation and NO-dependent vasorelaxation assays
PLA2 pathway and neutrophil function research
PLA2 target engagement potency
Enzymatic and functional neutrophil assays
Broad-spectrum cytotoxicity screening
Cytotoxicity-selectivity window
Multi-cell-line IC50 and safety margin evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.